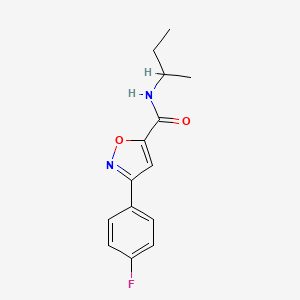

![molecular formula C21H29N3O3S B5545924 1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multiple steps, including the reaction of chlorobenzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various electrophiles. These methods are instrumental in creating a library of sulfonamide compounds bearing a piperidine nucleus, showcasing the versatility of synthetic strategies to modify the core structure for potential biological activities (Khalid et al., 2013).

Molecular Structure Analysis

The detailed molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction, revealing monoclinic crystal systems and chair conformation of the piperidine ring. The geometry around sulfur atoms in these molecules is typically distorted tetrahedral, indicating complex molecular geometries that could influence their biological activities (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives include nucleophilic substitution and interactions with enzymes such as acetylcholinesterase, showcasing their potential as biologically active molecules. The reactivity of these compounds under different conditions provides insights into their chemical behavior and potential mechanisms of action (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application potential. Studies on related sulfonamide derivatives highlight the importance of solvatochromism, where changes in solvent polarity can significantly affect the physical properties and, consequently, the biological activity of these molecules (Wong et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents and stability under various conditions, are critical for understanding the potential applications of these compounds. For example, the reactivity of sulfonamide derivatives with cyclic amines demonstrates their potential for chemical modification and the development of new compounds with tailored properties (Mikhalina et al., 1995).

Scientific Research Applications

1. Protein Binding Studies

Compounds like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide are used as fluorescent probes for studying protein binding. These probes have minimal fluorescence in water but fluoresce strongly when bound to proteins, aiding in the investigation of binding mechanisms, like the binding of parabens to bovine serum albumin (Jun et al., 1971).

2. Inhibitor Design in Enzymology

Compounds such as (3S)-(Naphthalene-2-sulfonylamino)-1-[2R-(4-amidinophenyl)-1- piperidinocarbonylethyl]-2-pyrrolidinone (1a) are synthesized and studied for their role as potent inhibitors of enzymes like thrombin. These studies involve understanding binding modes and improving selectivity via structural modifications (Mack et al., 1995).

3. Analytical Chemistry and Food Science

Dansyl (5-Dimethylamino-1-sulfonyl naphthalene) derivatives are used in analytical chemistry, particularly in mass spectrometry, for the quantitation of complex mixtures like amino acids in beverages. These compounds provide reliable reporter groups for isotope dilution mass spectrometric analysis (Mazzotti et al., 2012).

4. Development of Optical Probes

New molecules derived from dansyl compounds serve as optical probes for detecting ions like anions. Their spectroscopic properties, such as fluorescence and NMR shifts, are studied to understand and enhance their binding to specific ions (Al-Sayah et al., 2016).

5. Proton Transfer Studies

Research into proton transfer processes uses derivatives of 1,8-bis(dimethylamino)naphthalene. These studies provide insights into the effects of different substituents on the rate of proton transfer and equilibrium constants, important in understanding intramolecular interactions (Awwal & Hibbert, 1977).

6. Development of Antiviral Agents

Compounds like 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766) are studied for their potential as selective nonnucleoside inhibitors of viral replication, for example, in cytomegalovirus (CMV). Understanding their action mechanism helps in developing effective antiviral therapies (Buerger et al., 2001).

properties

IUPAC Name |

1-(dimethylsulfamoyl)-N-(3-naphthalen-1-ylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-23(2)28(26,27)24-15-7-12-19(16-24)21(25)22-14-6-11-18-10-5-9-17-8-3-4-13-20(17)18/h3-5,8-10,13,19H,6-7,11-12,14-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSYVHUDBBFJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-[3-(naphthalen-1-yl)propyl]piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)